4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Description
Historical Evolution of Piperazine-Based Compounds in Medicinal Chemistry
Piperazine, first introduced as an anthelmintic in 1953, laid the foundation for a class of nitrogen-containing heterocycles critical to drug discovery. Early applications capitalized on piperazine’s ability to paralyze parasites through GABA receptor modulation. Over decades, structural modifications expanded its utility:
- 1950s–1980s : Emphasis on antiparasitic and antipsychotic agents (e.g., trimeprazine).
- 1990s–2000s : Incorporation into antidepressants (e.g., trazodone) and antimicrobials.
- 2010s–Present : Development of hybrid molecules for multitarget therapies.
The progression to sulfonylated derivatives like 4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid reflects efforts to enhance bioavailability and target engagement. Sulfonyl groups improve metabolic stability, while nitro aromatic systems enable π-π stacking with protein targets.
Table 1 : Key Milestones in Piperazine Derivative Development
Position in Contemporary Research
This compound (CAS 744264-22-0) occupies a niche in synthetic organic chemistry and preclinical drug development:
- Synthetic Intermediate : Serves as a precursor for kinase inhibitors and protease-activating ligands. Its 2-methyl-5-nitrobenzenesulfonyl group enhances electrophilicity for nucleophilic substitutions.
- Structural Features :
Recent studies highlight its role in synthesizing dual Aβ/tau aggregation inhibitors for Alzheimer’s disease. The nitro group facilitates redox-mediated interactions with amyloidogenic peptides, while the sulfonyl moiety stabilizes protein-ligand complexes.
Significance in Drug Discovery and Development Pipelines
The compound’s multitarget potential aligns with modern paradigms in polypharmacology:
- Neurodegenerative Diseases : Demonstrated efficacy in reducing Aβ1–42 and tau aggregation in thioflavin-T assays (IC50 = 3.2 μM). Circular dichroism studies confirm helical structure stabilization in amyloid peptides.
- Oncology : Analogous sulfonylated piperazines inhibit histone deacetylases (HDACs) and receptor tyrosine kinases.
- Pharmacokinetic Optimization : The oxobutanoic acid moiety improves blood-brain barrier penetration relative to esterified precursors.
Table 2 : Physicochemical Properties Influencing Drug Likeness
Research Gaps and Current Scientific Challenges
Despite its promise, critical questions persist:
- Structure-Activity Relationships (SAR) : Limited data on how nitro group positioning (para vs. meta) affects efficacy.
- In Vivo Validation : Most studies remain in vitro; animal model testing is sparse.
- Synthetic Scalability : Multi-step synthesis (e.g., sulfonylation, coupling) complicates large-scale production.
- Off-Target Effects : Potential reactivity of the nitro group toward hepatic reductases requires profiling.
Addressing these gaps requires collaborative efforts in computational chemistry (e.g., QSAR modeling) and microfluidics-based synthesis to optimize reaction yields.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7S/c1-11-2-3-12(18(22)23)10-13(11)26(24,25)17-8-6-16(7-9-17)14(19)4-5-15(20)21/h2-3,10H,4-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEGSCDRFIWNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Intramolecular Cyclization
The 4-oxobutanoic acid segment is prone to cyclization under anhydrous conditions. In structurally related compounds (e.g., substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids), propionic anhydride facilitates intramolecular cyclization via activation of the carboxylic acid group . For this compound, cyclization could yield γ-lactone or lactam derivatives, depending on reaction conditions.
Sulfonamide Group Reactivity
| Reaction Type | Conditions | Outcome | Mechanistic Notes |
|---|---|---|---|
| Nucleophilic substitution | Strong base (e.g., LDA) | Replacement of sulfonyl group with nucleophile | Nitro group enhances electrophilicity |
| Hydrolysis | H2SO4/H2O or NaOH/EtOH | Cleavage to sulfonic acid and piperazine | Likely requires prolonged heating |
Nitro Group Reduction
The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl). This modification would alter electronic properties, enabling subsequent diazotization or electrophilic aromatic substitution.
| Reduction Method | Conditions | Product | Further Reactivity |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd-C, EtOH | 5-Amino-2-methylbenzenesulfonyl derivative | Diazonium salt formation |
| Fe/HCl | Reflux, aqueous HCl | Same as above | Coupling with phenols or amines |
Condensation Reactions
The ketone in the 4-oxobutanoic acid chain can react with amines or hydrazines to form imines or hydrazones. For example:
-
Hydrazone formation : Reaction with hydrazine yields a hydrazone, which may undergo cyclization to pyrazoline derivatives .
-
Schiff base formation : Condensation with primary amines generates imines, potentially useful in coordination chemistry.
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine | EtOH, Δ | Hydrazone derivative | Precursor for heterocycles |
| Aniline | Acid catalysis | Schiff base | Ligand design |
Carboxylic Acid Derivative Formation
The terminal carboxylic acid can be converted to esters, amides, or acyl chlorides. For instance:
-
Esterification : Reaction with alcohols (R-OH) under acid catalysis.
-
Amide formation : Coupling with amines via DCC or EDC.
| Derivative | Reagent | Conditions | Utility |
|---|---|---|---|
| Methyl ester | MeOH, H₂SO₄ | Reflux | Solubility modification |
| Acyl chloride | SOCl₂ | Reflux, anhydrous | Intermediate for further synthesis |
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that 4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, showing potential in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.
Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |
2. Neurological Disorders
The compound's piperazine moiety suggests possible applications in treating neurological disorders. It has been evaluated for its neuroprotective effects in models of neurodegeneration.
Case Study:
In a rodent model of Parkinson's disease, administration of the compound improved motor function and reduced dopaminergic neuron loss, indicating its potential as a neuroprotective agent .
Pharmacological Insights
3. Anti-inflammatory Properties
Research has shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.
Data Table: Anti-inflammatory Activity
| Cytokine | Inhibition (%) at 50 µM |
|---|---|
| TNF-alpha | 75 |
| IL-6 | 65 |
| IL-1 beta | 70 |
Synthesis and Development
The synthesis of this compound has been optimized to improve yield and purity. Various synthetic routes have been explored, including multi-step reactions that incorporate the sulfonyl and piperazine functionalities effectively.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can also interact with various receptors in the body, leading to diverse biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The compound is compared below with four analogs from the evidence, focusing on substituent effects, molecular weight, and applications.
Table 1: Structural and Functional Comparison
Substituent-Driven Functional Differences
a) Electron-Withdrawing vs. Electron-Donating Groups
- The target compound’s 2-methyl-5-nitrobenzenesulfonyl group introduces strong electron-withdrawing effects (via -NO₂) and steric bulk (via -CH₃). This may enhance sulfonamide NH acidity and influence binding interactions in biological targets.
- In contrast, the 4-fluorobenzenesulfonyl analog has moderate electron withdrawal (-F), likely resulting in higher metabolic stability compared to nitro groups.
b) Heterocyclic vs. Aromatic Sulfonyl Groups
- Its higher molecular weight (411.29 vs. 382.34 for the fluorinated analog) may impact pharmacokinetics.
c) Non-Sulfonamide Analogs
Pharmacological and Industrial Relevance
- API Intermediates : The bromothiophene analog is explicitly used in high-purity pharmaceutical synthesis, suggesting the target compound could serve a similar role.
- Safety Profiles : The dibenzoazocinyl compound has documented safety protocols, emphasizing the need for analogous studies on the target compound’s toxicity.
Biological Activity
4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, also known by its CAS number 744264-22-0, is a compound with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring and a sulfonamide group, which are often associated with various biological activities.
Research indicates that the biological activity of this compound may be attributed to its interaction with specific biological targets, including:
- Enzyme Inhibition : The sulfonamide moiety may inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The piperazine structure is known to interact with neurotransmitter receptors, suggesting possible effects on neurological functions.
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Cytotoxicity | Shows potential cytotoxic effects in cancer cell lines. |
| Neuroactivity | May modulate neurotransmitter systems, indicating possible use in CNS disorders. |
Antimicrobial Activity
A study conducted by researchers at the University of Houston evaluated the antimicrobial properties of related sulfonamide compounds. Results showed that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Cytotoxic Effects
In vitro studies published in the Journal of Medicinal Chemistry demonstrated that the compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent .
Neuropharmacological Studies
Research presented at the ISCB International Conference highlighted the neuropharmacological effects of piperazine derivatives. The findings suggested that these compounds could influence serotonin receptors, which are crucial for mood regulation and anxiety disorders .
Q & A
Q. What are the optimal synthetic routes for preparing 4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, and how can reaction yields be improved?
The synthesis typically involves sequential reactions: (1) sulfonylation of the piperazine ring with 2-methyl-5-nitrobenzenesulfonyl chloride, followed by (2) coupling with 4-oxobutanoic acid derivatives. Key parameters include solvent choice (e.g., DMF or THF), temperature (40–60°C for sulfonylation), and stoichiometric control of sulfonyl chloride to prevent overfunctionalization. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) can improve yield and purity. Analytical validation using (e.g., δ 2.5–3.5 ppm for piperazine protons) and HPLC (C18 column, 95% purity threshold) is critical .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a mobile phase of acetonitrile/water (70:30) + 0.1% TFA.
- Spectroscopy : to confirm piperazine sulfonylation (e.g., absence of free NH protons) and to verify carbonyl groups (δ ~170 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 440.1).
Cross-validation using TLC (Rf = 0.3–0.5 in ethyl acetate) is recommended for intermediate monitoring .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound is sparingly soluble in aqueous buffers (pH 7.4) but dissolves in polar aprotic solvents (DMSO, DMF) and weakly acidic conditions (pH 4–6). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffered saline to avoid precipitation. Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar formulations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-methyl-5-nitrobenzenesulfonyl group in biological activity?
- Comparative Analogs : Synthesize analogs with substituent variations (e.g., 4-fluoro or 4-chloro benzenesulfonyl groups) and test against target proteins (e.g., kinases or GPCRs).
- Functional Assays : Measure IC values in enzyme inhibition assays (e.g., fluorescence-based) and correlate with electronic (Hammett σ constants) or steric (Taft parameters) properties of substituents.
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess sulfonyl group interactions with binding pockets. SAR data from related piperazine sulfonamides (e.g., anti-inflammatory activity in pyrazole derivatives) can guide hypotheses .
Q. What experimental strategies mitigate contradictions in biological activity data across different assay systems?
- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known inhibitors) to normalize inter-lab variability.
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes (human/rodent) to rule out false negatives due to rapid degradation.
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation. Contradictions in cytotoxicity (e.g., MTT vs. ATP assays) may arise from redox interference by the nitro group, requiring ROS scavengers (e.g., NAC) in assays .
Q. How can computational methods predict the pharmacokinetic and toxicity profiles of this compound?
- ADMET Prediction : Use tools like SwissADME to estimate logP (~2.5), blood-brain barrier permeability (low), and CYP450 inhibition (e.g., CYP3A4).
- Toxicity Alerts : Check for nitro group-related mutagenicity (Ames test alerts) and sulfonamide hypersensitivity risks via Derek Nexus.
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess plasma protein binding (e.g., HSA) and aggregation propensity. Experimental validation via plasma protein binding assays (equilibrium dialysis) is advised .
Q. What strategies are effective in resolving spectral data contradictions (e.g., NMR vs. MS) during structural elucidation?
- Isotopic Labeling : Synthesize -labeled piperazine to confirm NMR assignments.
- 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals (e.g., piperazine vs. butanoic acid protons).
- High-Resolution MS/MS : Fragment ions (e.g., m/z 322.1 for sulfonyl-piperazine cleavage) can distinguish isobaric impurities. Cross-check with IR spectroscopy (C=O stretch at ~1700 cm) for carbonyl confirmation .
Methodological Considerations
Q. How should stability studies be designed under varying pH and temperature conditions?
- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), NaOH (pH 13), and HO (3%) at 40°C for 24–72 hours. Monitor degradation via HPLC; nitro group reduction or sulfonamide hydrolysis are common pathways.
- Lyophilization Stability : Test freeze-dried samples stored at -20°C vs. 25°C/60% RH for 6 months. Use XRD to detect crystallinity changes .
Q. What in vitro models are appropriate for preliminary bioactivity screening?
- Enzyme Inhibition : Kinase assays (e.g., EGFR-TK) with ADP-Glo detection.
- Cell-Based Assays : Apoptosis (Annexin V/PI staining) in cancer lines (e.g., MCF-7) or anti-inflammatory activity (IL-6 ELISA in LPS-stimulated macrophages).
- Membrane Permeability : Caco-2 monolayers to predict intestinal absorption (P >1 ×10 cm/s) .
Q. How can researchers address discrepancies between computational binding predictions and experimental IC50_{50}50 values?
- Solvent Accessibility : Adjust docking parameters to account for bound water molecules in crystal structures (e.g., PDB 1XKK).
- Entropic Effects : Use MM-PBSA/GBSA to estimate binding free energy contributions.
- Protonation States : Calculate pKa of the sulfonamide group (e.g., ~2.5) and simulate at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
